2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
CAS No.: 626221-63-4
Cat. No.: VC21485444
Molecular Formula: C18H22F3N3S
Molecular Weight: 369.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626221-63-4 |
|---|---|
| Molecular Formula | C18H22F3N3S |
| Molecular Weight | 369.4g/mol |
| IUPAC Name | 2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H22F3N3S/c19-18(20,21)16-13-6-2-1-3-7-15(13)23-17(14(16)12-22)25-11-10-24-8-4-5-9-24/h1-11H2 |
| Standard InChI Key | QSTWVXUOKJCLHV-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCCN3CCCC3 |
| Canonical SMILES | C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCCN3CCCC3 |
Introduction
Chemical Identity
-
IUPAC Name: 2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
-
Molecular Formula: C16H20F3N3S
-
Molecular Weight: 347.41 g/mol
-
Structural Features:
-
Contains a trifluoromethyl group (-CF₃) contributing to its lipophilicity and potential bioactivity.
-
Includes a pyrrolidine moiety linked via an ethylsulfanyl chain.
-
Features a cyclohepta[b]pyridine core with a nitrile (-CN) functional group.
-
Synthesis
The synthesis of this compound likely involves multi-step organic reactions designed to introduce the various functional groups and structural motifs. A general synthetic route might include:
-
Formation of the Cyclohepta[b]pyridine Core:
-
Starting from pyridine derivatives, cyclization reactions can be employed to form the bicyclic structure.
-
-
Introduction of the Trifluoromethyl Group:
-
The trifluoromethylation step may involve reagents like trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMS-CF₃).
-
-
Attachment of the Pyrrolidinylethylsulfanyl Side Chain:
-
This step could involve nucleophilic substitution or coupling reactions to attach the sulfur-containing chain.
-
-
Nitrile Functionalization:
-
Cyanation reactions using cyanide sources such as NaCN or KCN can introduce the nitrile group at the desired position.
-
Potential Applications
-
Pharmacological Applications:
-
The presence of a trifluoromethyl group often enhances metabolic stability and bioavailability in drug candidates.
-
The pyrrolidine moiety is common in bioactive molecules, suggesting potential receptor-binding activity.
-
-
Therapeutic Potential:
-
Compounds with similar structures have been investigated for use in treating neurological disorders, inflammation, and cancer.
-
The nitrile group may act as a pharmacophore for enzyme inhibition or receptor modulation.
-
-
Research Utility:
-
This compound could serve as a scaffold for synthesizing derivatives with optimized biological activity.
-
Biological Activity
While specific data on this compound's biological activity is not readily available, related compounds with similar structural features have demonstrated:
-
Enzyme inhibition (e.g., kinase inhibitors).
-
Receptor antagonism or agonism (e.g., P2Y12 receptor antagonists).
-
Anti-inflammatory and anticancer properties.
Further experimental studies would be required to determine its exact mechanism of action and therapeutic potential.
Challenges and Considerations
-
Synthetic Complexity:
-
The multi-step synthesis requires careful optimization to achieve good yields and purity.
-
-
Toxicity Concerns:
-
The trifluoromethyl group and nitrile functionality may pose toxicity risks; thus, safety profiling is essential.
-
-
Regulatory Hurdles:
-
Any pharmaceutical application would require extensive testing to meet regulatory standards.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume